Furacrinic acid

Vascular pharmacology Diuretic mechanism Ex vivo bioassay

Furacrinic acid (INN; developmental code GP 48 is a synthetic small-molecule loop diuretic belonging to the benzofuran-2-carboxylic acid chemical class. Its IUPAC name is 6-methyl-5-(2-methylenebutyryl)-2-benzofurancarboxylic acid, with molecular formula C₁₅H₁₄O₄ and a monoisotopic mass of 258.09 Da.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 23580-33-8
Cat. No. B1619010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuracrinic acid
CAS23580-33-8
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O
InChIInChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18)
InChIKeyDLTWLXUYSLIIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furacrinic Acid (CAS 23580-33-8) for Procurement: Benzofuran-Based Loop Diuretic Research Compound


Furacrinic acid (INN; developmental code GP 48 674) is a synthetic small-molecule loop diuretic belonging to the benzofuran-2-carboxylic acid chemical class . Its IUPAC name is 6-methyl-5-(2-methylenebutyryl)-2-benzofurancarboxylic acid, with molecular formula C₁₅H₁₄O₄ and a monoisotopic mass of 258.09 Da [1][2]. Originally developed by CIBA-GEIGY and designated an International Nonproprietary Name (INN) by WHO in 1973, furacrinic acid entered clinical trials as a diuretic agent but did not reach regulatory approval and is currently classified as development discontinued [1]. Unlike the sulfonamide-based loop diuretics (furosemide, bumetanide, torsemide), furacrinic acid features a benzofuran core and lacks a sulfonamide moiety, while sharing an α,β-unsaturated ketone (Michael acceptor) side chain with ethacrynic acid [3][4].

Why Furacrinic Acid Cannot Be Replaced by Generic Loop Diuretics in Research Applications


Loop diuretics are not pharmacologically interchangeable despite their shared nominal target (the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of Henle's loop) [1]. Furacrinic acid differs from furosemide, bumetanide, and torsemide in three critical respects: (i) it belongs to the benzofuran-2-carboxylic acid scaffold rather than the sulfamoyl-benzoic acid (furosemide, bumetanide) or pyridine-sulfonamide (torsemide) series; (ii) it lacks the sulfonamide group associated with hypersensitivity reactions, placing it alongside ethacrynic acid in the non-sulfonamide subset [2]; and (iii) published evidence demonstrates a dissociation between its vasodilator potency and natriuretic activity in the rat model—a profile not observed with furosemide or bumetanide [3]. These structural and functional divergences mean that substituting furacrinic acid with a generic loop diuretic can invalidate experimental outcomes in vascular pharmacology, sulfonamide hypersensitivity modeling, and species-specific diuretic screening programs. The quantitative evidence below establishes the specific dimensions where furacrinic acid provides verifiable differentiation.

Quantitative Comparative Evidence for Furacrinic Acid vs. In-Class Loop Diuretics


Vasodilator Potency Rank: Furacrinic Acid Exceeds All Tested Loop and Thiazide Diuretics in Rat Mesenteric Artery Preparation

In a direct head-to-head comparison using the isolated, perfused mesenteric artery preparation of the rat, GP 48 674 (furacrinic acid) demonstrated the highest vasodilator potency among all tested diuretic agents, surpassing the reference loop diuretics furosemide, bumetanide, and ethacrynic acid, as well as the thiazide-type and carbonic anhydrase inhibitor comparators [1]. The vasodilator effect was measured as inhibition of noradrenaline-induced vasoconstriction. The rank order of potency was: GP 48 674 > indapamide > ethacrynic acid ≈ bumetanide ≈ furosemide > hydrochlorothiazide ≈ chlorthalidone > acetazolamide. Notably, the authors explicitly stated that this vasodilator potency order does not conform to the order of their natriuretic potency following oral administration in the rat (hydrochlorothiazide, chlorthalidone, indapamide > acetazolamide > furosemide, bumetanide), indicating a dissociation of vascular and renal effects [1].

Vascular pharmacology Diuretic mechanism Ex vivo bioassay

Absence of Diuretic Activity in the Rat Model: Pharmacodynamic Dissociation vs. Furosemide and Bumetanide

The same study by Kraetz et al. (1978) reported that GP 48 674 (furacrinic acid) and ethacrynic acid do not exhibit a diuretic effect in the rat following oral administration, whereas furosemide, bumetanide, hydrochlorothiazide, chlorthalidone, indapamide, and acetazolamide all produce measurable diuretic responses in this species [1]. The natriuretic potency rank order in the rat was: hydrochlorothiazide, chlorthalidone, indapamide > acetazolamide > furosemide, bumetanide. This species-specific lack of diuretic activity—coupled with the highest vasodilator potency—establishes furacrinic acid as a unique tool for experimentally separating the vascular and tubular actions of loop diuretic-class compounds [1].

Species-specific pharmacology Natriuretic screening Diuretic bioassay

Benzofuran-2-Carboxylic Acid Scaffold: Structural Differentiation from Sulfamoyl-Benzoic Acid (Furosemide) and Sulfonamide (Bumetanide, Torsemide) Loop Diuretics

Furacrinic acid is built on a benzofuran-2-carboxylic acid core (C₁₅H₁₄O₄, MW 258.27 g/mol), which is structurally distinct from the anthranilic acid/sulfamoyl-benzoic acid scaffold of furosemide (C₁₂H₁₁ClN₂O₅S, MW 330.74 g/mol), the sulfonamide scaffold of bumetanide (C₁₇H₂₀N₂O₅S, MW 364.42 g/mol), and the pyridine-sulfonamide scaffold of torsemide (C₁₆H₂₀N₄O₃S, MW 348.42 g/mol) [1][2]. The benzofuran heterocycle replaces the benzene-sulfonamide pharmacophore present in the majority of clinically used loop diuretics, resulting in different physicochemical properties: furacrinic acid has a calculated logP of approximately 2.73–3.59 [3] versus furosemide (logP ~2.0) and bumetanide (logP ~2.5) [4]. This scaffold divergence underpins the distinct vascular vs. renal pharmacodynamic profile described above [5].

Medicinal chemistry Scaffold hopping Structure-activity relationships

α,β-Unsaturated Ketone (Michael Acceptor) Reactivity: Parallel to Ethacrynic Acid, Absent in Furosemide and Bumetanide

Furacrinic acid contains an α,β-unsaturated ketone moiety in its 2-methylenebutyryl side chain, a structural feature it shares with ethacrynic acid but not with furosemide, bumetanide, or torsemide [1][2]. This Michael acceptor functionality has been experimentally demonstrated to react with tissue sulfhydryl (-SH) groups: Nishiyama et al. (1977) reported the reaction of GP 48 674 (furacrinic acid) with tissue sulfhydryl groups in rats [3]. In contrast, furosemide and bumetanide lack this electrophilic α,β-unsaturated carbonyl and instead act through reversible, non-covalent inhibition of the NKCC cotransporter via their sulfonamide pharmacophore [4]. The ability to form covalent adducts with biological thiols may contribute to a distinct pharmacological profile, including effects on redox-sensitive pathways that are not recapitulated by the sulfonamide-based loop diuretics [5].

Covalent drug mechanisms Sulfhydryl reactivity Chemical biology

Discontinued Clinical Development: Research Tool Niche Not Occupied by Approved Loop Diuretics

Furacrinic acid was assigned an INN by WHO in 1973, studied as a diuretic agent in clinical trials by CIBA-GEIGY, but never received marketing approval in any jurisdiction [1][2]. The Ozmosi drug profile lists its clinical status as 'Inactive' with an approval status of 'Not Approved' and no approved indications . The ZINC20 database confirms no known clinical trial activity [3]. This discontinued-development status distinguishes furacrinic acid from furosemide (FDA-approved 1966), bumetanide (FDA-approved 1983), torsemide (FDA-approved 1993), and ethacrynic acid (FDA-approved 1967)—all of which are commercially marketed drugs with extensive post-marketing safety databases [4]. For procurement purposes, furacrinic acid is exclusively a research-use compound, typically sourced through specialty chemical suppliers for non-human, non-therapeutic investigational use [5].

Drug discovery history Reference standards Pharmacological tool compounds

Validated Research and Industrial Application Scenarios for Furacrinic Acid


Ex Vivo Vascular Pharmacology: Dissociating Vasodilator from Natriuretic Mechanisms

Furacrinic acid is the highest-potency vasodilator among loop diuretics in the rat isolated mesenteric artery preparation, yet it lacks diuretic activity in this species [1]. This unique dissociation makes it the compound of choice for experiments designed to isolate the direct vascular effects of diuretic-class agents from their renal tubular actions. Researchers studying blood pressure regulation, endothelial function, or vasodilator signaling pathways can use furacrinic acid to activate vascular responses without inducing confounding volume depletion or electrolyte disturbances. By contrast, furosemide or bumetanide in the same model would simultaneously trigger diuresis, complicating the interpretation of hemodynamic data.

Medicinal Chemistry: Benzofuran Scaffold Template for Non-Sulfonamide Loop Diuretic Design

Furacrinic acid serves as a validated benzofuran-2-carboxylic acid lead structure for medicinal chemistry programs targeting the loop diuretic pharmacophore without the sulfonamide liability [2]. Its scaffold is structurally distinct from the sulfamoyl-benzoic acid series and is supported by a patent (US3681502A) covering 5-(2-methylene-alkanoyl)-benzofuran compounds with demonstrated diuretic and saluretic activity [3]. Structure-activity relationship (SAR) studies can explore modifications at the 6-methyl position, the 2-methylenebutyryl side chain, or the benzofuran ring itself to optimize potency, selectivity, or pharmacokinetic properties while retaining the non-sulfonamide benzofuran core.

Chemical Biology: Thiol-Reactive Covalent Probe Derived from a Loop Diuretic Pharmacophore

The α,β-unsaturated ketone side chain of furacrinic acid functions as a Michael acceptor capable of reacting with biological sulfhydryl groups, as experimentally demonstrated in rat tissue assays [4][5]. This property, shared with ethacrynic acid, positions furacrinic acid as a scaffold for developing covalent probes targeting cysteine-rich proteins, redox-sensitive enzymes, or the glutathione conjugation machinery. Unlike ethacrynic acid, furacrinic acid provides a benzofuran-based covalent warhead with distinct steric and electronic properties, expanding the chemical space accessible for thiol-targeted probe design.

Preclinical Diuretic Screening: Negative Control for Rat Diuresis Assays

Because furacrinic acid acts as a vasodilator but fails to produce diuresis in the rat, it can serve as a mechanistic control compound in rodent diuretic screening cascades [1]. When a novel compound produces a positive signal in both vascular and diuretic assays, furacrinic acid can be used to verify that the vascular effect is not an artifact of the diuretic mechanism—or conversely, that the diuretic effect is mediated through a pathway distinct from the benzofuran/Michael acceptor class. This application is particularly relevant for pharmaceutical R&D programs developing next-generation diuretics with improved side-effect profiles.

Quote Request

Request a Quote for Furacrinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.